molecular formula C28H31N3O4S B7742164 (E)-2-cyano-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-(hexyloxy)-3-methoxyphenyl)acrylamide

(E)-2-cyano-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-(hexyloxy)-3-methoxyphenyl)acrylamide

Cat. No.: B7742164
M. Wt: 505.6 g/mol
InChI Key: GQUQZEABJYURHS-CJLVFECKSA-N
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Description

(E)-2-cyano-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-(hexyloxy)-3-methoxyphenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, a thiazole ring, and various substituted phenyl groups

Properties

IUPAC Name

(E)-2-cyano-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hexoxy-3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O4S/c1-4-6-7-8-15-35-25-14-9-20(17-26(25)33-3)16-22(18-29)27(32)31-28-30-24(19-36-28)21-10-12-23(13-11-21)34-5-2/h9-14,16-17,19H,4-8,15H2,1-3H3,(H,30,31,32)/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUQZEABJYURHS-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-(hexyloxy)-3-methoxyphenyl)acrylamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.

    Substitution Reactions: Introduction of the ethoxy and hexyloxy groups onto the phenyl rings through nucleophilic substitution.

    Acrylamide Formation: The final step involves the formation of the acrylamide moiety through a condensation reaction with the cyano group.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-(hexyloxy)-3-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-(hexyloxy)-3-methoxyphenyl)acrylamide can be used as a building block for the synthesis of more complex molecules.

Biology

Medicine

In medicinal chemistry, such compounds are often explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-(hexyloxy)-3-methoxyphenyl)acrylamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-N-(4-phenylthiazol-2-yl)-3-phenylacrylamide
  • (E)-2-cyano-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide

Uniqueness

(E)-2-cyano-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-(hexyloxy)-3-methoxyphenyl)acrylamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both ethoxy and hexyloxy groups may impart distinct physical and chemical properties compared to similar compounds.

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